![molecular formula C10H18Cl2N2 B2444859 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride CAS No. 1909336-50-0](/img/structure/B2444859.png)
2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride
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Overview
Description
“2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride” is also known as Y-27632 . It is a highly potent, cell-permeable, reversible, and selective inhibitor of Rho-associated protein kinases . It is used in various scientific research fields, including stem cell research and cell growth and viability studies .
Synthesis Analysis
The synthesis of such compounds often involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A one-pot method for the construction of quinolines via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines has been developed .Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexane ring with an aminoethyl group and a pyridyl group attached . The chemical formula is C₁₄H₂₁N₃O•2HCl .Chemical Reactions Analysis
This compound is known to inhibit the kinase activity of both ROCK-I and ROCK-II in vitro . The inhibition is competitive with respect to ATP . It also inhibits PRK2 .Physical And Chemical Properties Analysis
Y-27632 is a crystalline solid . It is soluble in DMSO, methanol, and water . It is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications
- Y-27632 is a highly potent inhibitor of Rho-associated coiled coil-forming kinases (ROCK1 and ROCK2) with an IC50 of 800nM .
- It may mitigate ischemia-reperfusion injury by reducing inflammatory cytokines after reperfusion, potentially preventing acute renal failure .
- It improves the survival rate of human embryonic stem cells, making it valuable in stem cell research .
ROCK Inhibition in Smooth Muscle and Cell Contractility
Cardioprotective Effects
Stem Cell Studies and Cryopreservation
Neurite Outgrowth in Neuronal Cells
Mechanism of Action
Target of Action
The primary targets of 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride, also known as Y-27632, are the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCKs), specifically ROCK1 and ROCK2 . These kinases play a crucial role in Rho-mediated cell adhesion and smooth muscle contraction .
Mode of Action
Y-27632 acts as a potent, ATP-competitive inhibitor of ROCKs . It competes with ATP for binding to the catalytic site of these kinases, thereby inhibiting their activity . It also inhibits PRK2, another kinase .
Biochemical Pathways
The inhibition of ROCKs by Y-27632 affects several biochemical pathways. It blocks agonist-induced Ca2+ sensitization of myosin phosphorylation and smooth muscle contractions, suppresses RhoA-induced formation of stress fibers in hepatic stellate cells, and reduces the increase of inflammatory cytokines .
Result of Action
The inhibition of ROCKs by Y-27632 has several cellular effects. It promotes skeletal myogenic differentiation of MESP1+ mesoderm, as shown by immunostaining for Myosin Heavy Chain+ and Myogenin . It also increases the survival rate of human embryonic stem (hES) cells and induced pluripotent stem cells (iPSCs) undergoing cryopreservation .
Action Environment
It is known that the compound is used as a component of growth media for urothelial organoids , suggesting that its action, efficacy, and stability can be influenced by the cellular and molecular environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(11)9-6-4-5-7-10(9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOAYVXRAJDVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N(C)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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